molecular formula C13H18N2O2 B1298680 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol CAS No. 842972-87-6

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol

Cat. No.: B1298680
CAS No.: 842972-87-6
M. Wt: 234.29 g/mol
InChI Key: GMMNWOPHKHNYNM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol typically involves the reaction of indole derivatives with appropriate amines and alcohols. One common method involves the reaction of indole with 2-aminoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium(II) acetate and ligands like D t-BPF are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacological Applications

Research indicates that 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol exhibits neurotropic activity. A study highlighted its potential as a neuroprotective agent, suggesting that it could be beneficial in treating neurodegenerative diseases. The compound demonstrated the ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the activation of specific signaling pathways associated with cell survival and death .

Drug Development

This compound is being evaluated for its potential as a lead compound in drug development. Its structural features allow for modifications that may enhance its efficacy and reduce toxicity. Researchers are exploring various derivatives to optimize pharmacokinetic properties while maintaining biological activity .

Safety and Toxicity Studies

Safety assessments are crucial in the development of new pharmaceuticals. Studies indicate that the compound exhibits a moderate safety profile, with acute toxicity studies revealing no significant adverse effects at therapeutic doses in animal models . However, further investigations are necessary to fully understand its long-term safety and potential side effects.

Case Study 1: Neuroprotective Effects

In a controlled study, mice treated with this compound showed improved cognitive functions compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting a potential application in treating cognitive disorders .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indole derivatives are known to interact with topoisomerase enzymes, leading to DNA cleavage and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Biological Activity

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Properties

The compound features an indole moiety, which is often associated with various biological activities, particularly in neuropharmacology. The presence of a hydroxyethylamino group enhances its solubility and reactivity, making it a valuable candidate for further research in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Interaction : It has been shown to bind to topoisomerase enzymes, which play a critical role in DNA replication and transcription. This interaction can lead to DNA cleavage and inhibition of cell proliferation, particularly in cancer cells.
  • Receptor Binding : The indole structure suggests potential interactions with serotonin receptors, influencing neurotransmission pathways. Compounds with similar structures have demonstrated neuroactive properties, affecting mood and cognitive functions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µg/mL)Activity Level
HeLa8.49 - 62.84High
SKOV-37.87 - 70.53High
MCF-711.20 - 93.46Moderate to High

These findings suggest that the compound could be developed as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. A study assessed its effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, revealing bacteriostatic effects at concentrations as low as 0.5 µg/mL:

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus0.5
Staphylococcus epidermidis0.5

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Neuroactive Properties

Given the structural similarities to serotonin and other neurotransmitters, the compound may influence neuropharmacological pathways. Its potential effects on serotonin receptors could lead to applications in treating mood disorders.

Case Studies

A pilot study investigated the acute toxicity of similar compounds in mice, which provided insights into the safety profile of indole derivatives like this compound. Results indicated no significant toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .

Properties

IUPAC Name

1-(2-hydroxyethylamino)-3-indol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-8-6-14-9-12(17)10-15-7-5-11-3-1-2-4-13(11)15/h1-5,7,12,14,16-17H,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNWOPHKHNYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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